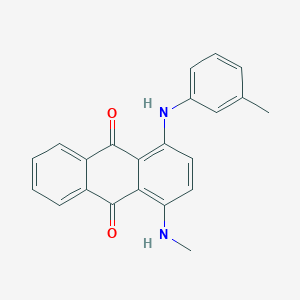
2-dodecyl-1-nitroguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, 3-dodecyl-1-nitro- is a compound that belongs to the class of guanidines, which are known for their versatile functional groups Guanidines are widely used in various fields due to their unique chemical properties, including high basicity and the ability to form hydrogen bonds
Métodos De Preparación
The synthesis of guanidines, including 3-dodecyl-1-nitro-guanidine, can be achieved through several methods. One common approach involves the reaction of amines with carbodiimides, which leads to the formation of guanidines under mild conditions . Another method includes the use of thioureas in conjunction with thiophilic metal salts or other activating agents . Industrial production methods often employ transition-metal-catalyzed reactions, which provide efficient and scalable routes to guanidines .
Análisis De Reacciones Químicas
Guanidine, 3-dodecyl-1-nitro- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The compound can also participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Guanidine, 3-dodecyl-1-nitro- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, guanidine derivatives are known for their potential as kinase inhibitors and DNA minor groove binders . The compound also finds applications in the industry as a catalyst and a precursor for the synthesis of heterocycles .
Mecanismo De Acción
The mechanism of action of guanidine, 3-dodecyl-1-nitro- involves its ability to act as both a nucleophile and an electrophile. The guanidine moiety can form hydrogen bonds and interact with various molecular targets, including enzymes and nucleic acids . The nitro group can undergo reduction to form amines, which can further participate in various biochemical pathways . The compound’s high basicity and planarity contribute to its ability to interact with aromatic systems in biological environments .
Comparación Con Compuestos Similares
Guanidine, 3-dodecyl-1-nitro- can be compared with other guanidine derivatives, such as N,N’-disubstituted guanidines and nitroguanidine compounds . Similar compounds include nitroguanidine-based insecticides like Clothianidin and Thiamethoxam, which are used for their biocidal properties . The uniqueness of 3-dodecyl-1-nitro-guanidine lies in its specific structure, which combines the properties of both guanidine and nitro groups, making it a versatile compound for various applications.
Propiedades
Número CAS |
101517-06-0 |
|---|---|
Fórmula molecular |
C13H28N4O2 |
Peso molecular |
272.39 g/mol |
Nombre IUPAC |
2-dodecyl-1-nitroguanidine |
InChI |
InChI=1S/C13H28N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13(14)16-17(18)19/h2-12H2,1H3,(H3,14,15,16) |
Clave InChI |
WSWZXMIHHIYAMY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN=C(N)N[N+](=O)[O-] |
SMILES canónico |
CCCCCCCCCCCCN=C(N)N[N+](=O)[O-] |
| 101517-06-0 | |
Sinónimos |
2-dodecyl-1-nitro-guanidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


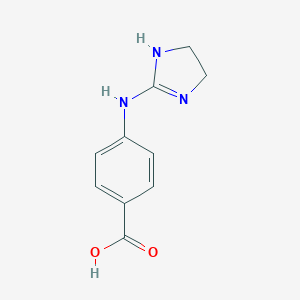
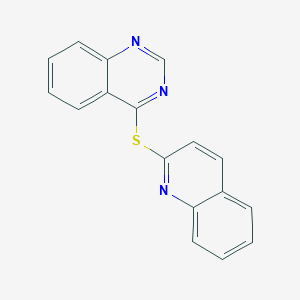
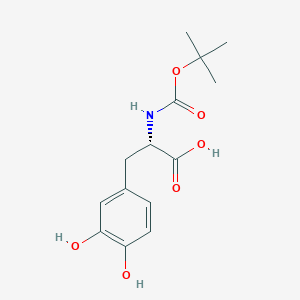
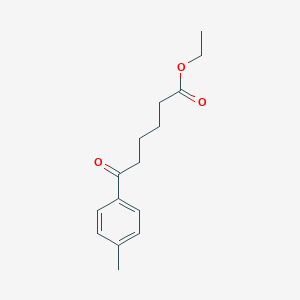
![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)
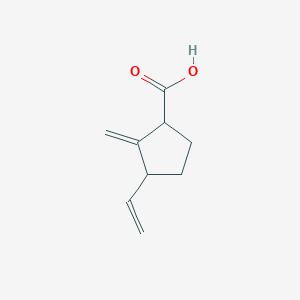
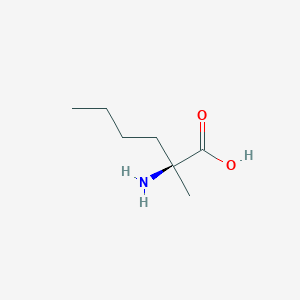
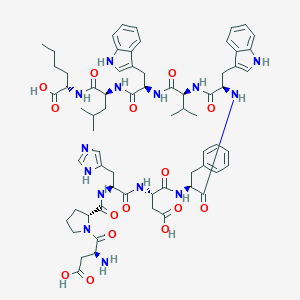
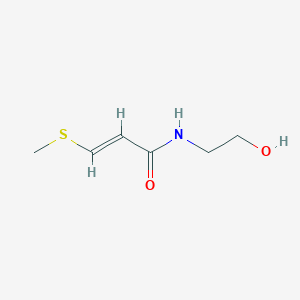
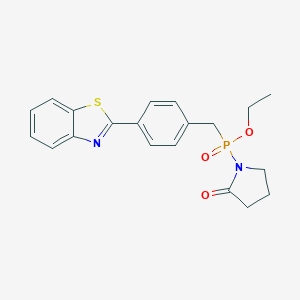
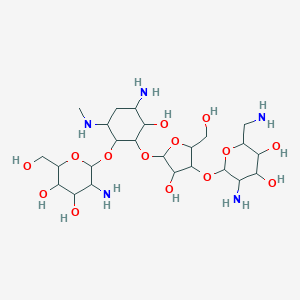
![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)
